N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a compound that is part of the benzothiazole family . Benzothiazoles are heterocyclic organic compounds that possess a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in the treatment of various diseases, including cancer, bacterial infections, convulsions, diabetes, and fungal infections .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was found to be monoclinic .Chemical Reactions Analysis
Benzothiazole derivatives, including “this compound”, have been synthesized through various chemical reactions. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be characterized by its melting point, IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and characterization of compounds related to "N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide" have been explored, highlighting their potential as bidentate directing groups suitable for metal-catalyzed C-H bond functionalization reactions (Hamad H. Al Mamari et al., 2019). These findings suggest avenues for further research into complex synthesis and applications in medicinal chemistry.
Biological Activities and Applications
- Research into similar compounds has demonstrated significant biological activities, including antimicrobial and antiproliferative effects. For example, certain Schiff bases derived from 1,3,4-thiadiazole compounds showed strong antimicrobial activity and DNA protective ability against oxidative damage, indicating potential applications in chemotherapy and as antibacterial agents (M. Gür et al., 2020).
- Another study highlighted the synthesis of benzothiazole derivatives with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting their utility as novel antibacterial agents (M. Palkar et al., 2017).
Anticancer Potential
- The design and synthesis of benzothiazole derivatives have been evaluated for their anticancer activities, with some compounds showing considerable activity against various cancer cell lines. This research underscores the potential of benzothiazole-based compounds in developing new anticancer therapies (Derya Osmaniye et al., 2018).
Corrosion Inhibition
- Benzothiazole derivatives have also been studied for their corrosion inhibiting effects, demonstrating high efficiency against steel corrosion in acidic solutions. This suggests potential applications in materials science, specifically in corrosion protection (Zhiyong Hu et al., 2016).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent inhibitory activity againstMycobacterium tuberculosis . They have also been associated with anti-inflammatory properties .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that lead to their inhibitory effects . For instance, they can inhibit the growth of M. tuberculosis and exhibit anti-inflammatory properties .
Biochemical Pathways
tuberculosis and inflammation .
Result of Action
tuberculosis and exhibit anti-inflammatory properties , suggesting that they may have similar effects.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-24-14-8-7-11(9-15(14)25-2)17(23)22-19-21-13(10-26-19)18-20-12-5-3-4-6-16(12)27-18/h3-10H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOHVKXIJGZOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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